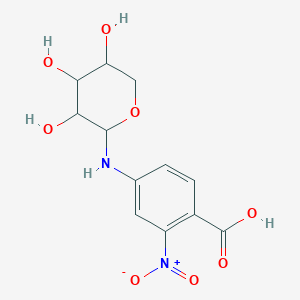![molecular formula C22H27Cl2NO3 B4973719 [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4973719.png)
[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to a class of compounds known as piperidines, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it is believed that the compound acts as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic activity. The compound has also been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the levels of dopamine in the brain, which is responsible for its antipsychotic activity. Additionally, the compound has also been shown to modulate the levels of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol is its potent antipsychotic activity. This makes it a promising candidate for the treatment of schizophrenia and other psychotic disorders. However, one of the limitations of the compound is its potential for side effects, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol. One potential direction is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of schizophrenia and other psychotic disorders. Additionally, the compound could also be investigated for its potential use in the treatment of other psychiatric disorders such as depression and anxiety. Finally, the compound could also be studied for its potential use in other fields such as agriculture and material science.
Métodos De Síntesis
The synthesis of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol can be achieved through a multi-step synthetic route. The first step involves the synthesis of 3-chlorobenzyl chloride, which is then reacted with 2-chloro-4,5-dimethoxybenzylamine to produce the intermediate compound. The intermediate is then reacted with piperidine and subsequently reduced to yield the final product.
Aplicaciones Científicas De Investigación
[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antipsychotic activity, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. Additionally, the compound has also been investigated for its potential use in the treatment of depression and anxiety.
Propiedades
IUPAC Name |
[1-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-[(3-chlorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27Cl2NO3/c1-27-20-10-17(19(24)11-21(20)28-2)13-25-8-4-7-22(14-25,15-26)12-16-5-3-6-18(23)9-16/h3,5-6,9-11,26H,4,7-8,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPEMLRADUNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)

![3-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4973653.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B4973678.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4973687.png)

![3-(diphenylmethyl)-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4973703.png)
![2-(4-bromophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4973711.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)

